6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Overview
Description
“6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one” is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring . The molecule also contains chlorine and methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 267.3±40.0 °C, and its predicted density is 1.154±0.06 g/cm3 .Future Directions
Mechanism of Action
- The primary targets of this compound are the fibroblast growth factor receptors (FGFRs). These receptors belong to a family of tyrosine kinase receptors involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
- FGFRs consist of four isoforms: FGFR1, FGFR2, FGFR3, and FGFR4. They share conserved extracellular ligand-binding domains, a transmembrane segment, and a cytoplasmic tyrosine kinase domain .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, migration, and angiogenesis .
- FGFR-dependent pathways play a crucial role in cancer initiation, progression, and resistance to therapy .
- However, understanding its bioavailability and pharmacokinetic profile would be essential for drug development .
- Additionally, it induces apoptosis (programmed cell death) in breast cancer cells, contributing to its potential therapeutic effect .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)5-4-11-7(10)3-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQETGNCBNAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(C=C2NC1=O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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